![molecular formula C6H10ClNO3S B1350170 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide CAS No. 5612-41-9](/img/structure/B1350170.png)
2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide
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Overview
Description
2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide is a chemical compound with the molecular formula C10H16ClNO3S. It has a molecular weight of 265.76 g/mol . The IUPAC name for this compound is 2-chloro-N-(cyclopropylmethyl)-N-(1,1-dioxothiolan-3-yl)acetamide .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C10H16ClNO3S/c11-5-10(13)12(6-8-1-2-8)9-3-4-16(14,15)7-9/h8-9H,1-7H2
. This representation provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 62.8 Ų, indicating its polarity . It has a XLogP3-AA value of 0.7, which is a measure of its lipophilicity . The compound has 4 rotatable bonds .Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized by the reaction of chloroacetyl chloride with 4-aminoantipyrine in basic media . It has been characterized by FT-IR, CHN elemental analysis, UV-Vis, TGA, DTA, DSC, and single crystal X-ray diffraction . The crystal structure is stabilized by N–H···O and C–H···O interactions .
Thermal Analysis
The thermal stability of the compound was determined by TGA, DTA, DSC analysis . This information is crucial for understanding how the compound behaves under different temperature conditions, which can be important for storage and application.
Crystal Structure
The crystals of this compound are monoclinic, with specific parameters . Understanding the crystal structure can provide insights into the compound’s physical properties and potential applications.
Absorption Spectrum
The absorption at λ max = 298 nm was determined by UV-Vis spectrophotometer . This information can be useful in various fields such as analytical chemistry, where it can help in the identification and quantification of the compound.
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activators
A series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers, which include this compound, have been discovered and characterized as GIRK channel activators . These compounds have potential therapeutic applications.
Drug Development
The compound’s potential therapeutic applications include anti-inflammatory, anticancer, analgesic, antimicrobial, anticonvulsant, antituberculosis agents, and anti-COVID-19 agents . Some acetamide derivatives, such as paracetamol V27, have been shown to have analgesic or sedative properties .
Mechanism of Action
Biochemical Pathways:
While specific pathways are not well-defined, we can explore potential downstream effects. For instance:
- Antiviral Activity : Some indole derivatives (to which this compound belongs) exhibit antiviral properties . It’s possible that 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide interferes with viral replication or host cell processes.
Pharmacokinetics (ADME Properties):
Unfortunately, specific pharmacokinetic data for this compound are scarce
Action Environment:
Environmental factors play a crucial role in drug efficacy and stability. Factors such as pH, temperature, and humidity can influence the compound’s behavior. Additionally, interactions with other co-administered drugs or dietary components may affect its action.
properties
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3S/c7-3-6(9)8-5-1-2-12(10,11)4-5/h5H,1-4H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYROJFXBFTDBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378188 |
Source
|
Record name | 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5612-41-9 |
Source
|
Record name | 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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